![molecular formula C25H33N3 B10854833 N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)
N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AXKO-0046 is an indole derivative and a small-molecule selective inhibitor of lactate dehydrogenase B (LDHB). It exhibits uncompetitive inhibition with an EC50 value of 42 nanomolar. This compound is primarily used in cancer metabolism research due to its ability to inhibit LDHB, which plays a crucial role in the metabolic pathways of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AXKO-0046 involves the derivatization of indole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of AXKO-0046 is carried out under controlled conditions to ensure high purity and yield. The compound is typically produced in a multi-step process that includes purification steps such as crystallization and chromatography to achieve the desired purity level of 99.64% .
Chemical Reactions Analysis
Types of Reactions: AXKO-0046 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.
Substitution: Substitution reactions are used to introduce different functional groups to the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions are various derivatives of AXKO-0046 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
AXKO-0046 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study LDHB-associated pathways.
Biology: Helps in understanding the role of LDHB in cellular metabolism and autophagy.
Medicine: Potential therapeutic applications in cancer treatment by targeting cancer cell metabolism.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic pathways
Mechanism of Action
AXKO-0046 exerts its effects by binding to an allosteric site on LDHB, away from the catalytic active site. This binding inhibits the enzyme’s activity by preventing the tetramerization of LDHB dimers, which is critical for its enzymatic function. This inhibition disrupts the conversion of pyruvate to lactate, a key step in the metabolic pathway of cancer cells .
Comparison with Similar Compounds
- AXKO-0004
- AXKO-0008
- AXKO-0010
- AXKO-0013
Comparison: AXKO-0046 is unique in its high selectivity and potency as an LDHB inhibitor. Unlike other similar compounds, AXKO-0046 binds to an allosteric site, providing a distinct mechanism of inhibition. This unique binding site allows for more effective inhibition of LDHB compared to other inhibitors that target the catalytic site .
Properties
Molecular Formula |
C25H33N3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine |
InChI |
InChI=1S/C25H33N3/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2 |
InChI Key |
VJTXDVYRAXQJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


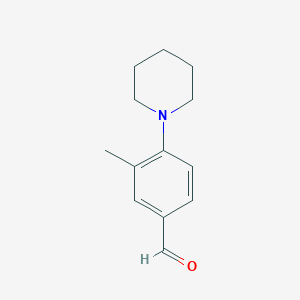
![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)
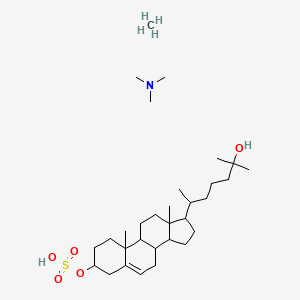
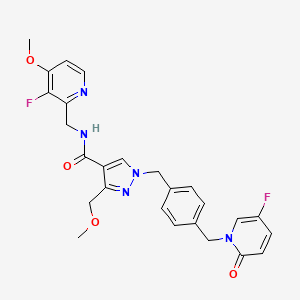
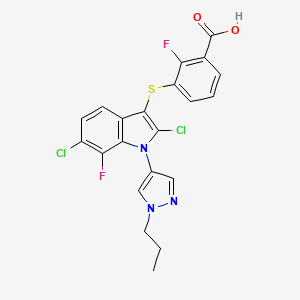
![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)
![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)
![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)
![3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B10854823.png)
![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)
![3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine](/img/structure/B10854830.png)
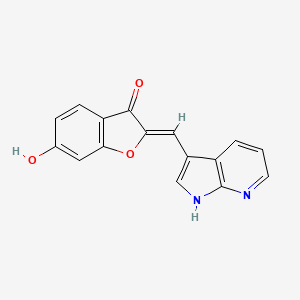
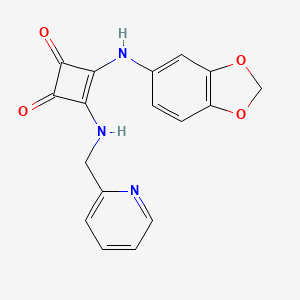
![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)
